ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate
CAS No.:
Cat. No.: VC16786281
Molecular Formula: C29H33FN2O4
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H33FN2O4 |
|---|---|
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |
| Standard InChI | InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34) |
| Standard InChI Key | ZBGXUVOIWDMMJE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure:
ethyl N-[(1S,3aR,4aR,6S,8aR,9S,9aR)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f]benzofuran-6-yl]carbamate . Key features include:
-
A decalin-like tricyclic core with seven defined stereocenters.
-
An (E)-ethenyl linker connecting the tricyclic system to a 5-(3-fluorophenyl)pyridin-2-yl moiety.
-
A C7-spirocyclic carbamate group, critical for PAR-1 binding .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | CHFNO |
| Molecular weight | 492.6 g/mol |
| Stereocenters | 7 |
| LogP (estimated) | 4.2 |
| Hydrogen bond acceptors | 6 |
| Hydrogen bond donors | 1 |
The compound’s lipophilicity (LogP ≈ 4.2) facilitates membrane penetration, aligning with observations that PAR-1 antagonists like vorapaxar access their binding pocket via the lipid bilayer .
Synthesis and Structural Modifications
Synthetic Pathway
The synthesis of this compound involves multi-step stereocontrolled transformations :
-
Wittig Olefination: Ketone precursor 1 undergoes olefination to form alkene 8.
-
Hydroboration-Oxidation: 9-BBN-mediated hydroboration yields alcohol 3 with high diastereoselectivity.
-
Carbamate Formation: Treatment with trichloroacetyl isocyanate introduces the carbamate group (4).
-
Rhodium-Catalyzed C–H Insertion: Spirocyclization forms the oxazolidinone ring (5a–d).
-
Suzuki Coupling: Introduction of the 5-(3-fluorophenyl)pyridin-2-yl group via palladium-catalyzed cross-coupling.
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Transformation | Yield (%) |
|---|---|---|---|
| 1 | 8 | Wittig olefination of 1 | 85 |
| 2 | 3 | Hydroboration of 8 | 78 |
| 3 | 4 | Carbamoylation of 3 | 92 |
| 4 | 5a | Rhodium-mediated spirocyclization | 65 |
Structure-Activity Relationships (SAR)
-
Spirocyclic Carbamate: Replacing vorapaxar’s linear carbamate with a spirocyclic system (e.g., 5c) improved metabolic stability while maintaining PAR-1 affinity (K = 5.1 nM) .
-
3-Fluorophenyl Substituent: The meta-fluoro group enhances π-stacking with PAR-1’s Tyr337 and Phe347 .
-
Stereochemistry: The (1S,3aR,4aR,6S,8aR,9S,9aR) configuration is critical; epimerization at C1 or C9 reduces activity >100-fold .
Mechanism of Action and Pharmacodynamics
PAR-1 Antagonism
The compound inhibits thrombin-mediated platelet activation by binding to PAR-1’s intramembrane pocket, which is occluded from extracellular solvent . Molecular dynamics simulations reveal:
-
Binding Pathway: The ligand dissociates laterally into the lipid bilayer via a transient opening between transmembrane helices 6 and 7 (TM6–TM7) .
-
Metastable States: During dissociation, the compound interacts with lipid headgroups and residues Val217 and Leu214, forming transient intermediates .
Selectivity Profile
The compound exhibits >1,000-fold selectivity over PAR-2 and PAR-4, attributed to steric clashes with PAR-2’s Glu248 and PAR-4’s broader ligand-binding cleft .
Pharmacokinetics and Preclinical Data
Absorption and Distribution
-
Oral Bioavailability: In rats, the compound shows 42% bioavailability (10 mg/kg), with a T of 2.1 hours .
-
Volume of Distribution: 12.3 L/kg, indicating extensive tissue penetration .
Table 3: Pharmacokinetic Parameters (Rat)
| Parameter | Value |
|---|---|
| C | 1,250 ng/mL |
| AUC | 3,450 ng·h/mL |
| t | 6.2 hours |
| CL/F | 2.9 L/h/kg |
Metabolism
Primary metabolic pathways include:
-
Oxidation: CYP3A4-mediated hydroxylation of the decalin ring.
-
Hydrolysis: Esterase cleavage of the ethyl carbamate (minor pathway) .
Research Applications and Future Directions
Limitations and Optimization Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume